molecular formula C11H11N5 B500250 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole CAS No. 838888-45-2

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole

Cat. No.: B500250
CAS No.: 838888-45-2
M. Wt: 213.24g/mol
InChI Key: UNBNUHCIYLMXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and triazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.

    Formation of Benzimidazole: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: Finally, the triazole and benzimidazole moieties are coupled together using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and triazole rings.

    Reduction: Reduced forms of the compound, often involving the reduction of double bonds or nitro groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzimidazole or triazole rings.

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    Benzimidazole: A compound with a similar core structure but lacking the triazole ring.

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

Uniqueness

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is unique due to the combination of both benzimidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields .

Properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-4-10-9(3-1)14-11(15-10)5-6-16-8-12-7-13-16/h1-4,7-8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNUHCIYLMXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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